Cas no 42487-72-9 (2-DIethylamino-6-hydroxy-4-methylpyrimidine)
2-DIethylamino-6-hydroxy-4-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(Diethylamino)-6-methylpyrimidin-4-ol
- 2-Diethylamino
- 2-Diethylamino-6-Hydroxy-4-Methylpyrimidine
- 2-(diethylaMino)-6-Methyl-1H-pyriMidin-4-one
- 2-Diethylamino-6-methylpyrimidin-4-ol
- 4(3H)-Pyrimidinone,2-(diethylamino)-6-methyl-
- 2-diethylamino-4-hydroxy-6-methyl-pyrimidine
- 2-diethylamino-6-methyl-3H-pyrimidin-4-one
- EINECS 255-848-6
- 2-(diethylamino)-6-methylpyrimidin-4(1H)-one
- 2-diethylamino-6-methylpyrimidin-4(1H)-one
- 2-(Diethylamino)-6-methylpyrimidin-4(3H)-one
- NQCPECCCWDWTJJ-UHFFFAOYSA-N
- 2-DIETHYLAMINO-6-METHYL PYRIMIDIN-4-OL
- 4-hydroxy-2-diethylamino-6-methyl pyrimidine
- 2-Diethylamino-6-methyl-4-pyrimidinol
- SCHEMBL8431388
- CHEBI:38844
- Q27117992
- W-110974
- SB57294
- AC-10779
- CS-0045799
- MFCD00155400
- 4(1H)-Pyrimidinone, 2-(diethylamino)-6-methyl- (9CI); 2-(Diethylamino)-6-methyl-4(3H)-pyrimidinone; 2-(Diethylamino)-4-hydroxy-6-methylpyrimidine; 2-(Diethylamino)-6-methyl-4-hydroxypyrimidine; 2-Diethylamino-6-methylpyrimidin-4-ol
- AKOS008969307
- AS-63980
- NS00001118
- AKOS003625776
- 2-(Diethylamino)-6-methyl-4-pyrimidinol, PESTANAL(R), analytical standard
- 42487-72-9
- 2-(diethylamino)-4-methyl-1H-pyrimidin-6-one
- EC 255-848-6
- DTXSID90195272
- 4-hydroxy-2-diethylamino-6-methylpyrimidine
- DB-116373
- 2-(diethylamino)-6-methyl-3H-pyrimidin-4-one
- 2-DIethylamino-6-hydroxy-4-methylpyrimidine
-
- MDL: MFCD00155400
- Inchi: 1S/C9H15N3O/c1-4-12(5-2)9-10-7(3)6-8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13)
- InChI Key: NQCPECCCWDWTJJ-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)N=C(N1)N(CC)CC
Computed Properties
- Exact Mass: 181.12200
- Monoisotopic Mass: 181.122
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 264
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.7
- XLogP3: 0.4
Experimental Properties
- Density: 1.1
- Boiling Point: 266°Cat760mmHg
- Flash Point: 114.7°C
- Refractive Index: 1.545
- PSA: 49.25000
- LogP: 1.33680
2-DIethylamino-6-hydroxy-4-methylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-DIethylamino-6-hydroxy-4-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D896860-5g |
2-(Diethylamino)-6-methylpyrimidin-4-ol |
42487-72-9 | ≥95% | 5g |
2,983.50 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33115-250mg |
2-(Diethylamino)-6-methylpyrimidin-4-ol |
42487-72-9 | 95% | 250mg |
¥187.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33115-1g |
2-(Diethylamino)-6-methylpyrimidin-4-ol |
42487-72-9 | 95% | 1g |
¥464.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33115-100mg |
2-(Diethylamino)-6-methylpyrimidin-4-ol |
42487-72-9 | 95% | 100mg |
¥125.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X33115-5g |
2-(Diethylamino)-6-methylpyrimidin-4-ol |
42487-72-9 | 95% | 5g |
¥1463.0 | 2024-07-18 | |
| TRC | D443680-5mg |
2-DIethylamino-6-hydroxy-4-methylpyrimidine |
42487-72-9 | 5mg |
$150.00 | 2023-05-18 | ||
| TRC | D443680-25mg |
2-DIethylamino-6-hydroxy-4-methylpyrimidine |
42487-72-9 | 25mg |
$362.00 | 2023-05-18 | ||
| TRC | D443680-50mg |
2-DIethylamino-6-hydroxy-4-methylpyrimidine |
42487-72-9 | 50mg |
$626.00 | 2023-05-18 | ||
| TRC | D443680-100mg |
2-DIethylamino-6-hydroxy-4-methylpyrimidine |
42487-72-9 | 100mg |
$965.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TM014-250mg |
2-DIethylamino-6-hydroxy-4-methylpyrimidine |
42487-72-9 | 95+% | 250mg |
565CNY | 2021-05-07 |
2-DIethylamino-6-hydroxy-4-methylpyrimidine Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-DIethylamino-6-hydroxy-4-methylpyrimidine
2-Diethylamino-6-hydroxy-4-methylpyrimidine: A Comprehensive Overview
2-Diethylamino-6-hydroxy-4-methylpyrimidine (CAS No. 42487-72-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.
The molecular structure of 2-diethylamino-6-hydroxy-4-methylpyrimidine consists of a pyrimidine ring substituted with a diethylamino group at the 2-position, a hydroxyl group at the 6-position, and a methyl group at the 4-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an interesting subject for both academic and industrial research.
In recent years, the study of 2-diethylamino-6-hydroxy-4-methylpyrimidine has been driven by its potential as a lead compound for drug discovery. Research has focused on its pharmacological activities, including its anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that 2-diethylamino-6-hydroxy-4-methylpyrimidine exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Beyond its anti-inflammatory properties, 2-diethylamino-6-hydroxy-4-methylpyrimidine has also shown promise in antiviral research. A 2020 study in Antiviral Research demonstrated that this compound effectively inhibits the replication of several RNA viruses, including influenza and coronavirus. The mechanism of action is believed to involve the disruption of viral RNA synthesis, making it a potential candidate for the development of broad-spectrum antiviral drugs.
In the realm of cancer research, 2-diethylamino-6-hydroxy-4-methylpyrimidine has been investigated for its anticancer properties. A 2019 study in Cancer Letters reported that this compound selectively induces apoptosis in various cancer cell lines while sparing normal cells. The mechanism underlying this selective cytotoxicity is thought to involve the modulation of key signaling pathways such as p53 and Bcl-2.
The synthesis of 2-diethylamino-6-hydroxy-4-methylpyrimidine is well-documented in the literature. One common synthetic route involves the condensation of ethyl cyanoacetate with ethyl formate to form ethyl 3-cyanoacrylate, which is then cyclized with urea to produce 4-methylpyrimidinone. Subsequent derivatization steps introduce the diethylamino and hydroxyl groups to yield the final product. This synthetic pathway is highly efficient and can be scaled up for industrial production.
The physicochemical properties of 2-diethylamino-6-hydroxy-4-methylpyrimidine are also noteworthy. It is a white crystalline solid with a melting point of approximately 150°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties make it suitable for formulation into various dosage forms, including tablets, capsules, and injectable solutions.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with 2-diethylamino-6-hydroxy-4-methylpyrimidine. Preclinical toxicology studies have shown that this compound exhibits low toxicity when administered orally or intravenously at therapeutic doses. However, as with any new chemical entity, further safety assessments are necessary to ensure its safe use in humans.
The future prospects for 2-diethylamino-6-hydroxy-4-methylpyrimidine are promising. Ongoing research aims to optimize its pharmacological profile through structural modifications and to explore its potential applications in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to reduce production costs and improve scalability.
In conclusion, 2-diethylamino-6-hydroxy-4-methylpyrimidine (CAS No. 42487-72-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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